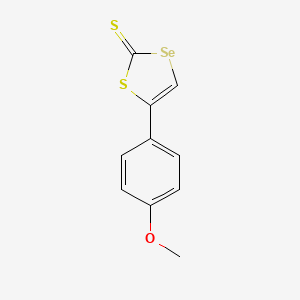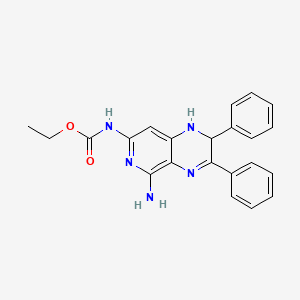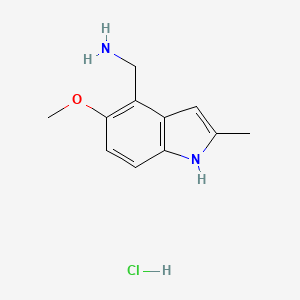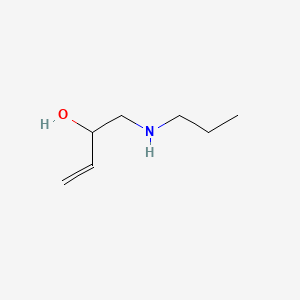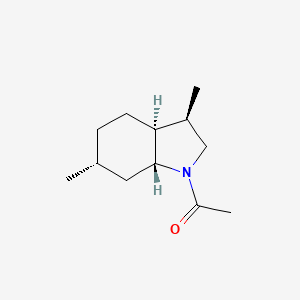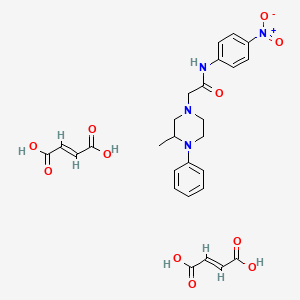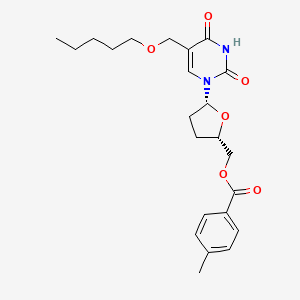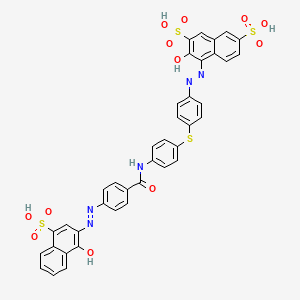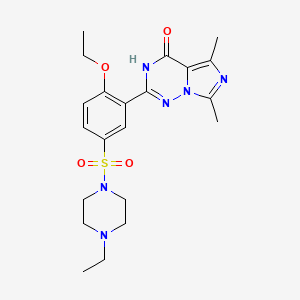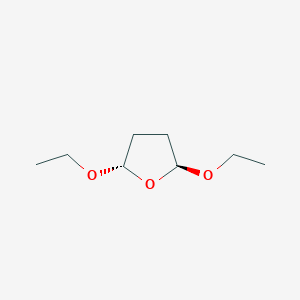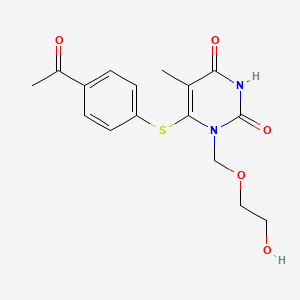
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is a heterocyclic organic compound that features both an oxazoline ring and a cyclopentylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylcyclopentylamine with an oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline exerts its effects involves interactions with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopentylamine moiety may also play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,5-Dimethylcyclopentylamino)-2-thiazoline
- 2-(2,5-Dimethylcyclopentylamino)-2-imidazoline
- 2-(2,5-Dimethylcyclopentylamino)-2-pyrazoline
Uniqueness
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is unique due to the presence of both an oxazoline ring and a cyclopentylamine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The oxazoline ring provides stability and reactivity, while the cyclopentylamine moiety offers flexibility in interactions with biological targets.
Eigenschaften
CAS-Nummer |
102571-10-8 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N-(2,5-dimethylcyclopentyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-4-8(2)9(7)12-10-11-5-6-13-10/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
GRUAEQIHHGJRFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1NC2=NCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


